2,2-difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a fluorinated organic compound that features a unique combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound containing halogen atoms is treated with a fluorinating agent such as sodium fluoride or potassium fluoride under basic conditions . The reaction conditions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of hazardous side reactions .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Sodium fluoride, potassium fluoride, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and fluorine content make it a valuable scaffold for designing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Agrochemicals: It can be used as a building block for synthesizing herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.
Materials Science: The compound’s fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in developing advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and van der Waals interactions . Additionally, the compound’s structure allows it to modulate various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
- Benzeneacetic acid, 2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, methyl ester
Uniqueness
Compared to similar compounds, 2,2-difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid stands out due to its combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
CAS No. |
2624141-17-7 |
---|---|
Molecular Formula |
C11H5F5N2O2S |
Molecular Weight |
324.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.